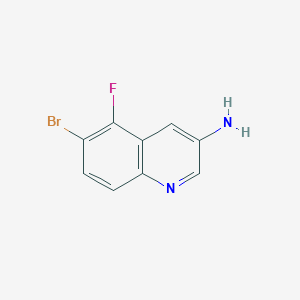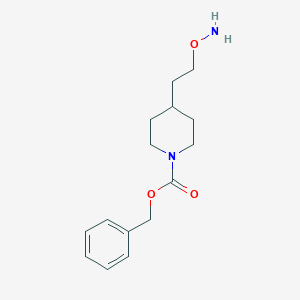
3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of 4-(benzyloxy)phenol by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Etherification: The 4-(benzyloxy)phenol is then reacted with 2-bromoethanol to form 2-(4-(benzyloxy)phenoxy)ethanol.
Azetidine Formation: The final step involves the cyclization of 2-(4-(benzyloxy)phenoxy)ethanol with azetidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The azetidine ring can be reduced to form a more stable amine derivative.
Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can interact with enzymes or receptors, modulating their activity. The azetidine ring’s strain can facilitate ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(Benzyloxy)ethoxy)azetidine: Similar structure but lacks the phenoxy group.
Azetidine-2-carboxylic acid: A simpler azetidine derivative with a carboxylic acid group.
2-Phenoxyethanol: Contains the phenoxy and ethoxy groups but lacks the azetidine ring.
Uniqueness
3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine is unique due to the combination of its functional groups and the azetidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
3-[2-(4-phenylmethoxyphenoxy)ethoxy]azetidine |
InChI |
InChI=1S/C18H21NO3/c1-2-4-15(5-3-1)14-22-17-8-6-16(7-9-17)20-10-11-21-18-12-19-13-18/h1-9,18-19H,10-14H2 |
Clave InChI |
TVJYEUNZLHATTK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




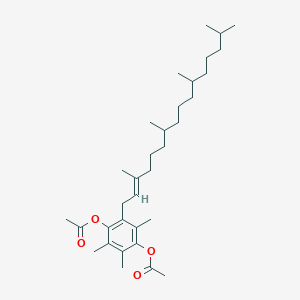
![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)


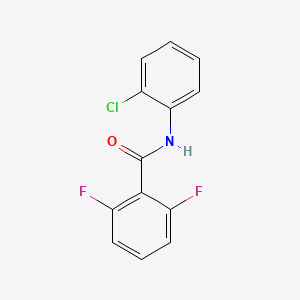
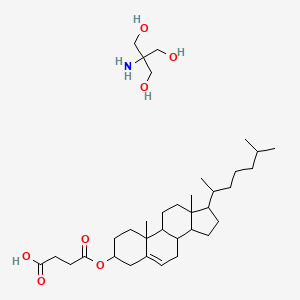

![1-[4-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B12080800.png)
